N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine
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Overview
Description
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a synthetic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine involves several steps. One common method includes the reaction of 2-oxo-4-propyl-2H-chromen-7-ol with 2-bromo-propionyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with beta-alanine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine involves its interaction with specific molecular targets. The chromen moiety is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound’s anti-inflammatory effects are attributed to its ability to modulate the activity of inflammatory mediators and pathways .
Comparison with Similar Compounds
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine can be compared with other similar compounds, such as:
N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine: This compound has a similar structure but with a methyl group at the 7-position of the chromen ring.
[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid: This compound has an acetic acid moiety instead of the beta-alanine moiety.
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine: This compound contains a glycylglycine moiety instead of beta-alanine.
These similar compounds share some biological activities but differ in their specific applications and properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-3-4-12-9-17(22)25-15-10-13(5-6-14(12)15)24-11(2)18(23)19-8-7-16(20)21/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,19,23)(H,20,21) |
InChI Key |
NNEWSXXUTMUZKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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